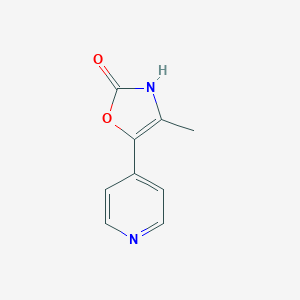

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone, also known as this compound, is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Treatment

One of the prominent applications of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone is in the treatment of neurodegenerative diseases such as Alzheimer's disease and other tauopathies. Research indicates that compounds similar to this oxazolone derivative can inhibit tau protein aggregation, a key pathological feature in these conditions. The oligomerization of tau into neurofibrillary tangles is closely associated with neuronal dysfunction, making the development of inhibitors crucial for therapeutic strategies .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings suggest potential applications in developing new antimicrobial agents .

Anthelmintic Activity

The compound has also been investigated for its anthelmintic properties, showcasing effectiveness against parasitic worms. This application is particularly relevant in veterinary medicine and could lead to new treatments for parasitic infections in livestock and pets .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of specific pyridine derivatives with oxazolone precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds. These methods ensure that the compounds meet the necessary standards for biological testing .

Computational Studies

Molecular docking studies have been utilized to predict the binding affinities of this compound derivatives with target proteins involved in disease pathways. These computational approaches provide insights into the mechanisms of action and help guide further modifications to enhance efficacy and selectivity against specific targets .

Case Study 1: Alzheimer’s Disease

A notable study focused on a related compound demonstrated its ability to reduce tau aggregation in vitro, leading to improved cognitive function in animal models of Alzheimer's disease. The study highlighted the compound's potential as a therapeutic agent in treating tauopathies .

Case Study 2: Antimicrobial Efficacy

In another case, a series of synthesized oxazolone derivatives were tested against various bacterial strains using disc diffusion methods. The results indicated that several compounds exhibited significant antimicrobial activity, suggesting their potential use as new antibiotics .

Propiedades

Número CAS |

132338-12-6 |

|---|---|

Fórmula molecular |

C9H8N2O2 |

Peso molecular |

176.17 g/mol |

Nombre IUPAC |

4-methyl-5-pyridin-4-yl-3H-1,3-oxazol-2-one |

InChI |

InChI=1S/C9H8N2O2/c1-6-8(13-9(12)11-6)7-2-4-10-5-3-7/h2-5H,1H3,(H,11,12) |

Clave InChI |

HYFQYGZLUXYDEG-UHFFFAOYSA-N |

SMILES |

CC1=C(OC(=O)N1)C2=CC=NC=C2 |

SMILES canónico |

CC1=C(OC(=O)N1)C2=CC=NC=C2 |

Key on ui other cas no. |

132338-12-6 |

Sinónimos |

4-methyl-5-(4-pyridinyl)-2(3H)-oxazolone MDL 27044 MDL-27044 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.